1-[3-(2-Bromo-4-chlorophenoxy)propyl]pyrrolidine;oxalic acid
Overview
Description
1-[3-(2-Bromo-4-chlorophenoxy)propyl]pyrrolidine;oxalic acid is a chemical compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine and chlorine atom attached to a phenoxy group, which is further linked to a pyrrolidine ring via a propyl chain
Scientific Research Applications
1-[3-(2-Bromo-4-chlorophenoxy)propyl]pyrrolidine;oxalic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 1-[3-(2-Bromo-4-chlorophenoxy)propyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorophenol and 3-chloropropylamine.
Reaction Conditions: The reaction between 2-bromo-4-chlorophenol and 3-chloropropylamine is carried out under controlled conditions, often in the presence of a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-[3-(2-Bromo-4-chlorophenoxy)propyl]pyrrolidine.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.
Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-[3-(2-Bromo-4-chlorophenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boron reagents are used to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-[3-(2-Bromo-4-chlorophenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-[3-(2-Bromo-4-chlorophenoxy)propyl]pyrrolidine can be compared with similar compounds such as:
1-[3-(2-Bromo-4-chlorophenoxy)propyl]-4-methylpiperidine: This compound has a similar structure but contains a piperidine ring instead of a pyrrolidine ring.
1-[3-(2-Bromo-4-chlorophenoxy)propyl]azepane: This compound has an azepane ring, which is a seven-membered ring, compared to the five-membered pyrrolidine ring.
Properties
IUPAC Name |
1-[3-(2-bromo-4-chlorophenoxy)propyl]pyrrolidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.C2H2O4/c14-12-10-11(15)4-5-13(12)17-9-3-8-16-6-1-2-7-16;3-1(4)2(5)6/h4-5,10H,1-3,6-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUMOAQMIZBSBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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